N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide
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Overview
Description
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring and a chloroacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted acetamides or thioacetamides.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring or the chloroacetamide group.
Scientific Research Applications
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide has several applications in scientific research:
Medicinal chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical biology: It is employed in the study of enzyme inhibitors and as a probe for biological pathways.
Industrial applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The oxadiazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
- 3-Amino-4-azido-1,2,5-oxadiazole
- 4-Methoxy-1,2,5-oxadiazol-3-amine
Uniqueness
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide is unique due to the presence of both an oxadiazole ring and a chloroacetamide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the chloroacetamide group provides a reactive site for further functionalization, making it a versatile building block in synthetic chemistry .
Properties
CAS No. |
101140-12-9 |
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Molecular Formula |
C4H5ClN4O2 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C4H5ClN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10) |
InChI Key |
WIKLXLLRMHNFIV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NON=C1N)Cl |
Origin of Product |
United States |
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